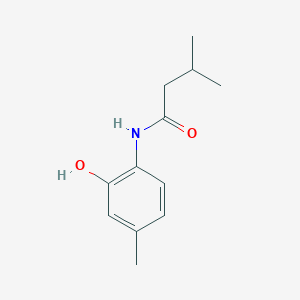
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole (PTHB) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTHB has a unique chemical structure that makes it an ideal candidate for the development of new drugs, materials, and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is not fully understood, but it is believed to be related to its unique chemical structure. This compound contains both a pyridine and a benzothiazole ring, which are known to exhibit various biological activities. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit antioxidant activity, which may be related to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole in lab experiments include its unique chemical structure, which makes it an ideal candidate for the development of new drugs, materials, and catalysts. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which may limit its applications in certain fields.
Future Directions
There are several future directions for the research of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole, including the development of new drugs, materials, and catalysts. In medicinal chemistry, future research could focus on the optimization of the chemical structure of this compound to improve its potency and selectivity. In materials science, future research could focus on the synthesis of novel organic materials based on this compound with improved properties for optoelectronics, photovoltaics, and sensing. In catalysis, future research could focus on the development of new metal complexes based on this compound with improved catalytic activity and selectivity. Overall, this compound has the potential to make significant contributions to various scientific fields and is an exciting area of research.
Synthesis Methods
The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be achieved through various methods, including the condensation reaction of 2-aminopyridine and 2-mercaptobenzothiazole, which is the most common method. Other methods include the reaction of 2-bromoacetylpyridine with 2-mercaptobenzothiazole and the reaction of 2-chloroacetylpyridine with 2-mercaptobenzothiazole. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Scientific Research Applications
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In materials science, this compound has been investigated as a potential fluorescent probe for the detection of metal ions in aqueous solutions. This compound has also been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics, photovoltaics, and sensing.
In catalysis, this compound has been shown to exhibit excellent catalytic activity in various organic transformations, such as the synthesis of benzimidazoles, imidazoles, and indoles. This compound has also been used as a ligand for the synthesis of novel metal complexes with potential applications in catalysis.
properties
IUPAC Name |
2-pyridin-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZOKRLWYXCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)

![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)



![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)


![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
